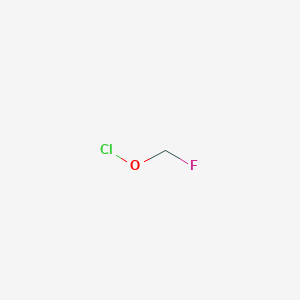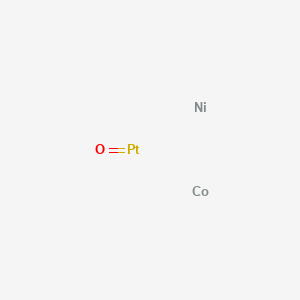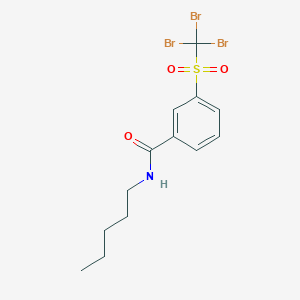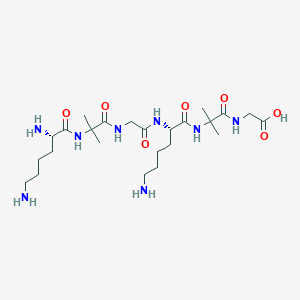
2-Hydroxyphenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid 2-hydroxyphenyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . Thiocyanic acid 2-hydroxyphenyl ester is a derivative of thiocyanic acid, which has the formula HSCN and exists as a tautomer with isothiocyanic acid (HNCS)
Preparation Methods
The synthesis of thiocyanic acid 2-hydroxyphenyl ester can be achieved through several methods. One common approach involves the reaction of thiocyanic acid with 2-hydroxyphenol under acidic conditions. This reaction typically requires a catalyst to facilitate the esterification process. Another method involves the use of thiocyanic acid salts, such as potassium thiocyanate, which react with 2-hydroxyphenol in the presence of an oxidizing agent . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Thiocyanic acid 2-hydroxyphenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the compound can be converted into its corresponding sulfoxide or sulfone derivatives. Reduction reactions typically involve the conversion of the ester group into an alcohol. Substitution reactions often occur at the phenyl ring, where electrophilic aromatic substitution can introduce different functional groups . Common reagents used in these reactions include oxidizing
Properties
CAS No. |
468055-58-5 |
|---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
(2-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NOS/c8-5-10-7-4-2-1-3-6(7)9/h1-4,9H |
InChI Key |
IGTALTBJXZWWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)

silane](/img/structure/B14244348.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)


![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)




